molecular formula C15H15NO4S B5918489 [(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate

[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate

Cat. No.: B5918489
M. Wt: 305.4 g/mol
InChI Key: VSJMFPSVEAEYNX-JQIJEIRASA-N
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Description

[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclohexa-2,5-dien-1-ylidene group, which is conjugated with an amino group and a 4-methylbenzenesulfonate moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate typically involves the following steps:

    Formation of the Cyclohexa-2,5-dien-1-ylidene Intermediate: This intermediate can be synthesized through the oxidation of 2,5-dimethylcyclohexanone using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Amination Reaction: The intermediate is then reacted with an amine, such as aniline, under acidic conditions to form the amino derivative.

    Sulfonation: The final step involves the reaction of the amino derivative with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium dichromate, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium dichromate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halides, alkoxides; often in the presence of a catalyst or under reflux conditions.

Major Products

    Oxidation: Various oxidized derivatives depending on the oxidizing agent used.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: New compounds with different substituents replacing the sulfonate group.

Scientific Research Applications

Chemistry

In chemistry, [(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with biological molecules, making it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to undergo various chemical modifications makes it a versatile scaffold for designing new drugs with improved efficacy and reduced side effects.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate stands out due to its unique combination of functional groups, which confer distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[(E)-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-10-4-6-13(7-5-10)21(18,19)20-16-14-8-12(3)15(17)9-11(14)2/h4-9H,1-3H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJMFPSVEAEYNX-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C=C(C(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O/N=C/2\C=C(C(=O)C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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